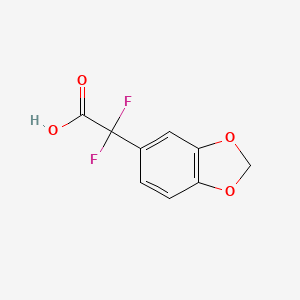
2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid is a chemical compound that features a benzodioxole ring fused with a difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 1,3-benzodioxole derivatives with difluoroacetic acid or its derivatives. One common method includes the use of ketoesters dissolved in a mixture of methanol, water, and tetrahydrofuran (THF), followed by the addition of sodium hydroxide (NaOH) and heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It finds applications in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 1-(1,3-Benzodioxol-5-yl)-2,2-difluoroethanol
- 2-(1,3-Benzodioxol-5-yl)-2,2-difluoropropanoic acid
- 2-(1,3-Benzodioxol-5-yl)-2,2-difluorobutanoic acid
Comparison: Compared to these similar compounds, 2-(1,3-Benzodioxol-5-yl)-2,2-difluoroacetic acid is unique due to its specific difluoroacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(12)13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSQDACROKTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)
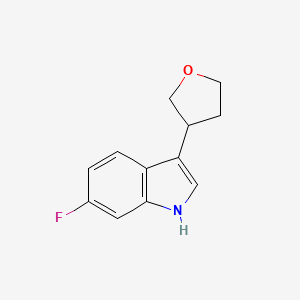

![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2854933.png)
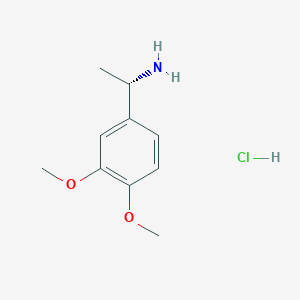
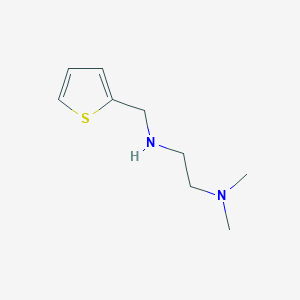
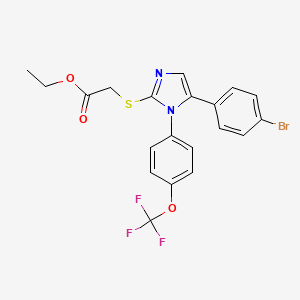
![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)
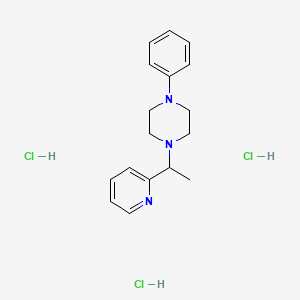
![4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2854943.png)
